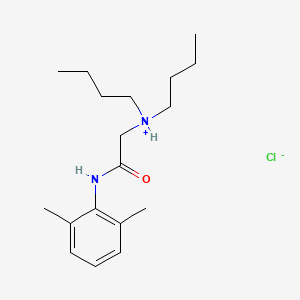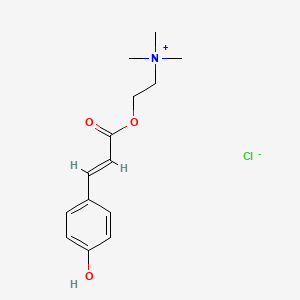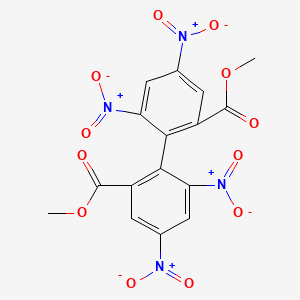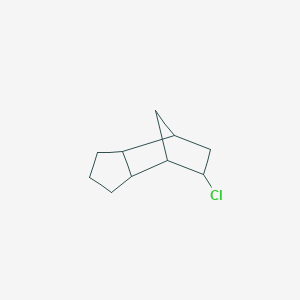![molecular formula C15H14Cl2 B14441998 1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene CAS No. 78282-26-5](/img/structure/B14441998.png)
1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene is an organic compound characterized by the presence of two chloromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene typically involves the chloromethylation of a benzene derivative. One common method is the Friedel-Crafts alkylation reaction, where benzyl chloride is reacted with a benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and process optimization techniques can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or benzaldehydes.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution: Products include benzyl ethers, benzyl amines, and other substituted derivatives.
Oxidation: Products include benzyl alcohols and benzaldehydes.
Reduction: Products include methyl-substituted benzene derivatives.
Scientific Research Applications
1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of polymers and advanced materials with specific properties.
Pharmaceuticals: It is explored for its potential use in drug development and medicinal chemistry.
Biological Studies: The compound is used in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene involves its interaction with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in organic synthesis and biological studies to investigate enzyme mechanisms and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(Chloromethyl)-4-(dichloromethyl)benzene
- 1-(Chloromethyl)-4-methyl-benzene
- 1-(Chloromethyl)-4-(hexadecyloxy)benzene
Uniqueness
1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene is unique due to the presence of two chloromethyl groups attached to different positions on the benzene ring. This structural feature imparts distinct reactivity and properties compared to similar compounds, making it valuable in specific synthetic and research applications.
Properties
CAS No. |
78282-26-5 |
|---|---|
Molecular Formula |
C15H14Cl2 |
Molecular Weight |
265.2 g/mol |
IUPAC Name |
1-(chloromethyl)-2-[[4-(chloromethyl)phenyl]methyl]benzene |
InChI |
InChI=1S/C15H14Cl2/c16-10-13-7-5-12(6-8-13)9-14-3-1-2-4-15(14)11-17/h1-8H,9-11H2 |
InChI Key |
RPRVFIGKTBSAFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



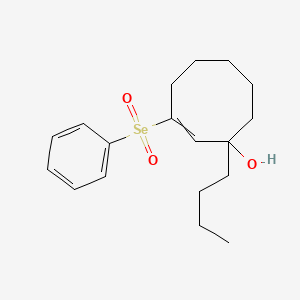
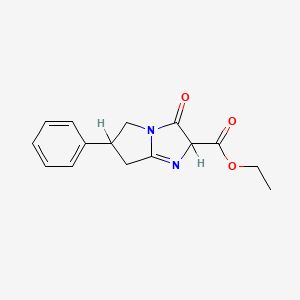
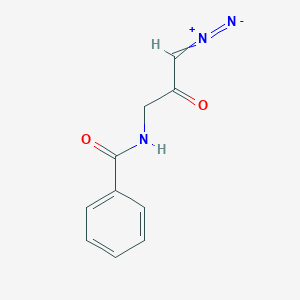
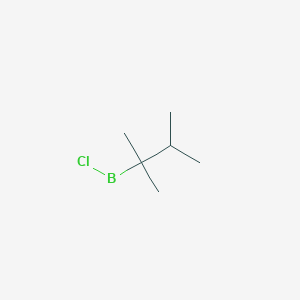

![1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole](/img/structure/B14441950.png)
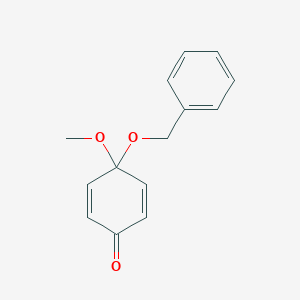
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B14441958.png)
![Diphenyl[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14441960.png)
